4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl
Overview
Description
4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a 1-chloropropyl group attached to one phenyl ring and a fluorine atom attached to the other phenyl ring. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a biphenyl derivative undergoes alkylation with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of 4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloropropyl group can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the halogen atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of alcohols or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Chloropropyl)-1,2-difluorobenzene
- 1-Chloro-4-(1-chloropropyl)benzene
- 2,4-Difluorobenzyl chloride
Uniqueness
4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl is unique due to the specific positioning of the 1-chloropropyl and fluorine groups on the biphenyl core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-(1-chloropropyl)-4-(2-fluorophenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF/c1-2-14(16)12-9-7-11(8-10-12)13-5-3-4-6-15(13)17/h3-10,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMPWSFPVQMJEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381831 | |
Record name | 4-(1-chloropropyl)-2'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58828-09-4 | |
Record name | 4-(1-chloropropyl)-2'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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